molecular formula C16H10ClF3N2S2 B15120200 2-[(2-Chlorobenzyl)sulfanyl]-4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidine

2-[(2-Chlorobenzyl)sulfanyl]-4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidine

Cat. No.: B15120200
M. Wt: 386.8 g/mol
InChI Key: RDUMOWQOFAFUIH-UHFFFAOYSA-N
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Description

2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-4-(THIOPHEN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDINE is a complex organic compound that features a pyrimidine core substituted with a thiophene ring, a trifluoromethyl group, and a chlorophenylmethylsulfanyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-4-(THIOPHEN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDINE typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the Suzuki-Miyaura coupling reaction to ensure high yield and purity. This could include the use of specific solvents, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-4-(THIOPHEN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDINE can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or sulfides.

Scientific Research Applications

2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-4-(THIOPHEN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-4-(THIOPHEN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDINE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The trifluoromethyl group, in particular, can enhance the compound’s binding affinity and metabolic stability .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chlorophenyl methyl sulfone
  • 4-Chlorophenyl phenyl sulfone
  • 1-Chloro-2-(methylsulfonyl)benzene

Uniqueness

2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-4-(THIOPHEN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDINE is unique due to its combination of functional groups, which confer specific chemical and physical properties. The presence of the trifluoromethyl group, for example, can enhance the compound’s lipophilicity and electron-withdrawing capability, making it distinct from other similar compounds .

Properties

Molecular Formula

C16H10ClF3N2S2

Molecular Weight

386.8 g/mol

IUPAC Name

2-[(2-chlorophenyl)methylsulfanyl]-4-thiophen-2-yl-6-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C16H10ClF3N2S2/c17-11-5-2-1-4-10(11)9-24-15-21-12(13-6-3-7-23-13)8-14(22-15)16(18,19)20/h1-8H,9H2

InChI Key

RDUMOWQOFAFUIH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CS3)Cl

Origin of Product

United States

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